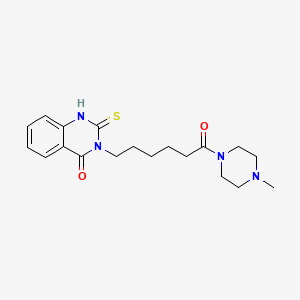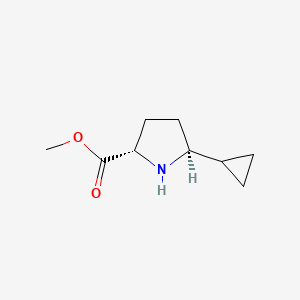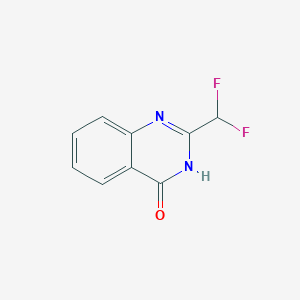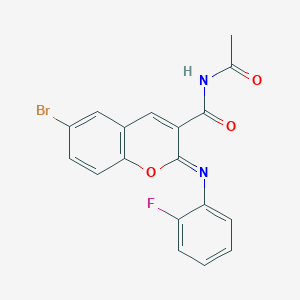
3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, optical activity, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities
A study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally similar to the specified chemical, and evaluated their antimicrobial and anticonvulsant activities. Some derivatives showed broad-spectrum activity against various bacteria and fungi, and two compounds demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Activity
Research on 1-(4-methylpiperazin-1-yl)isoquinolines, which are structurally related, showed that different heteroaromatic substituents at the C-3 position significantly affected their anticancer activity. Some derivatives demonstrated high levels of anticancer activity and are considered promising for anticancer drug development (Konovalenko et al., 2022).
Antibacterial Properties
A study on the synthesis of temafloxacin, a potent antibacterial agent, involved derivatives structurally related to the chemical . The synthesis method included a key step involving a compound with a 3-methylpiperazin-1-yl group, indicating potential antibacterial properties (Chu et al., 1992).
Catechol Oxidase Models
In a study aiming to model the active site of type 3 copper proteins, unsymmetrical dicopper(II) complexes with a 4-methylpiperazin-1-ylmethyl group were synthesized. The study provides insights into the influence of a thioether group close to the metal site, which is relevant for understanding the activity of similar compounds (Merkel et al., 2005).
Synthesis and Evaluation of Derivatives
A compound, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, was synthesized and evaluated for antibacterial activity. This study highlights the potential of thioxoquinazolinone derivatives, similar to the chemical , in developing new antibacterial agents (Osarumwense, 2022).
Antifungal and Antituberculosis Agents
In the search for new antifungal and antituberculosis agents, thiazolidinones with a 4-methylpiperazin-1-yl group were synthesized. Several compounds exhibited potent activity against Mycobacterium tuberculosis and Candida albicans, suggesting their potential as therapeutic agents in these domains (El Bialy, Nagy, & Abdel-Rahman, 2011).
DNA Gyrase Inhibitors
An in silico study identified novel fluoroquinolones as effective inhibitors of DNA gyrase in Staphylococcus aureus. The study highlighted compounds with a 4-methylpiperazin-1-yl group, relevant to the chemical , demonstrating their potential as DNA gyrase inhibitors (Sabbagh & Murad, 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. For instance, some pyrimidine derivatives have shown neuroprotective and anti-inflammatory properties
Mode of Action
The exact mode of action of this compound is currently unknown. For example, some triazole-pyrimidine hybrids have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Compounds with similar structures have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-21-11-13-22(14-12-21)17(24)9-3-2-6-10-23-18(25)15-7-4-5-8-16(15)20-19(23)26/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFJUKZJGULYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)
![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)


![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)